molecular formula C23H22N6OS B2500408 3-[11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-[(thiophen-2-yl)methyl]propanamide CAS No. 1207033-78-0

3-[11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-[(thiophen-2-yl)methyl]propanamide

Cat. No. B2500408
CAS RN: 1207033-78-0
M. Wt: 430.53
InChI Key: WOGSGIWXYLYUJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-[(thiophen-2-yl)methyl]propanamide is a useful research compound. Its molecular formula is C23H22N6OS and its molecular weight is 430.53. The purity is usually 95%.
BenchChem offers high-quality 3-[11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-[(thiophen-2-yl)methyl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-[(thiophen-2-yl)methyl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound’s intricate structure suggests potential as a chiral building block for drug synthesis. Enantiomerically pure compounds are crucial in pharmaceuticals due to their distinct biological effects. Researchers have investigated its use in synthesizing chiral drugs, aiming for high enantiomeric purity .

Green Asymmetric Reduction

The compound has been studied in green chemistry approaches. Specifically, Saccharomyces cerevisiae (baker’s yeast) serves as a biocatalyst for asymmetric reduction. Researchers explored its reduction in natural deep eutectic solvents (NADES) with varying water content. The highest enantioselectivity was achieved for the reduction of 1-(3,4-dimethylphenyl)ethanone (DMPA) in a specific NADES formulation. This eco-friendly process holds promise for industrial-scale implementation .

Thrombopoietin Mimetics

Interestingly, the compound’s bis-(monoethanolamine) salt has been investigated as an improved thrombopoietin mimetic. Thrombopoietin mimetics stimulate platelet production and are relevant in treating thrombocytopenia. Further research is needed to explore its efficacy and safety .

properties

IUPAC Name

3-[11-(3,4-dimethylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]-N-(thiophen-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6OS/c1-15-5-6-17(12-16(15)2)19-13-20-23-26-25-21(28(23)9-10-29(20)27-19)7-8-22(30)24-14-18-4-3-11-31-18/h3-6,9-12,19-20,23,26-27H,7-8,13-14H2,1-2H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBQEAJFGIDKIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2CC3C4NN=C(N4C=CN3N2)CCC(=O)NCC5=CC=CS5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-[(thiophen-2-yl)methyl]propanamide

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